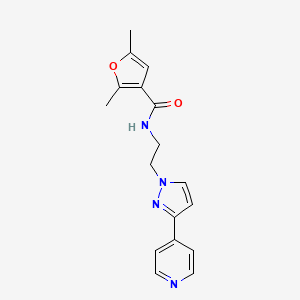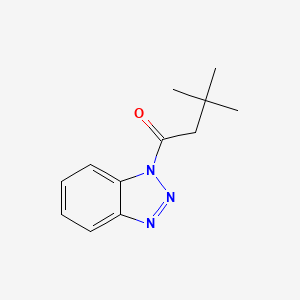![molecular formula C23H15F2N3 B2785659 1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-63-1](/img/structure/B2785659.png)
1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPQ or FL-PQ and has been synthesized using different methods.
作用机制
The mechanism of action of FPQ is not fully understood, but several studies have suggested that it works by inhibiting specific enzymes or signaling pathways in cells. For example, FPQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, FPQ has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
FPQ has been shown to have several biochemical and physiological effects on cells. For example, FPQ has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways involved in cell death. Additionally, FPQ has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Furthermore, FPQ has been shown to inhibit the growth of bacterial strains by disrupting the cell membrane.
实验室实验的优点和局限性
FPQ has several advantages for use in lab experiments. It is a potent and specific inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying these processes. Additionally, FPQ has been shown to have low toxicity in vitro, making it a safe compound to use in cell culture experiments. However, FPQ has some limitations for use in lab experiments. It is a complex and expensive compound to synthesize, which may limit its availability for some researchers. Additionally, FPQ has not been extensively studied in vivo, and its efficacy and safety in animal models are not well understood.
未来方向
There are several future directions for research on FPQ. One potential direction is to study its efficacy and safety in animal models to determine its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of FPQ and its specific targets in cells. Furthermore, research is needed to develop more efficient and cost-effective methods for synthesizing FPQ, which will increase its availability for researchers. Finally, studies are needed to investigate the potential of FPQ as a lead compound for the development of new drugs with similar properties.
合成方法
FPQ is a complex chemical compound that requires a precise synthesis method. Several methods have been developed to synthesize FPQ, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction between 3-bromoanisole and 4-fluoroaniline in the presence of a palladium catalyst, while the Buchwald-Hartwig coupling reaction involves the reaction between 3-chloroanisole and 4-fluoroaniline in the presence of a palladium catalyst. Both methods have been successful in synthesizing FPQ with high yield and purity.
科学研究应用
FPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have shown that FPQ exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, FPQ has been found to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Furthermore, FPQ has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c1-14-5-10-21-19(11-14)23-20(13-26-21)22(15-6-8-16(24)9-7-15)27-28(23)18-4-2-3-17(25)12-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTFMXFWXAJZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)


![Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid](/img/structure/B2785584.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)
![[4-(3,4-Dichloroanilino)-6-morpholino-s-triazin-2-yl]-(4-fluorophenyl)amine](/img/structure/B2785590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
![3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2785595.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785596.png)